2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate
CAS No.: 355420-42-7
Cat. No.: VC8772009
Molecular Formula: C24H15ClN2O5
Molecular Weight: 446.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355420-42-7 |
|---|---|
| Molecular Formula | C24H15ClN2O5 |
| Molecular Weight | 446.8 g/mol |
| IUPAC Name | [2-(3-nitrophenyl)-2-oxoethyl] 6-chloro-2-phenylquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C24H15ClN2O5/c25-17-9-10-21-19(12-17)20(13-22(26-21)15-5-2-1-3-6-15)24(29)32-14-23(28)16-7-4-8-18(11-16)27(30)31/h1-13H,14H2 |
| Standard InChI Key | YRWPTYLGQSAOGH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, [2-(3-nitrophenyl)-2-oxoethyl] 6-chloro-2-phenylquinoline-4-carboxylate, reflects its intricate structure. The quinoline core (a bicyclic system fused from benzene and pyridine) is substituted at the 2-position with a phenyl group and at the 6-position with a chlorine atom. The 4-carboxylate ester group is linked to a 2-oxoethyl chain bearing a 3-nitrophenyl moiety (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 355420-42-7 |
| Molecular Formula | C₂₄H₁₅ClN₂O₅ |
| Molecular Weight | 446.8 g/mol |
| IUPAC Name | [2-(3-nitrophenyl)-2-oxoethyl] 6-chloro-2-phenylquinoline-4-carboxylate |
| SMILES Notation | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)N+[O-] |
The nitro group at the 3-position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The chlorine atom at the quinoline’s 6-position further modulates steric and electronic interactions.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming its structure. The ¹H-NMR spectrum would reveal signals corresponding to aromatic protons (δ 7.0–8.5 ppm), the methylene group in the oxoethyl chain (δ 4.5–5.0 ppm), and the nitro group’s deshielding effects. High-resolution MS would show a molecular ion peak at m/z 446.8, consistent with its molecular weight.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with the formation of the quinoline core via the Skraup or Doebner-Miller reaction. Subsequent functionalization includes:
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Chlorination: Introduction of chlorine at the 6-position using reagents like phosphorus oxychloride (POCl₃).
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Esterification: Coupling the 4-carboxylic acid derivative with 2-(3-nitrophenyl)-2-oxoethanol under Steglich or Mitsunobu conditions.
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Purification: Column chromatography or recrystallization to achieve >95% purity.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | POCl₃, DMF, 80°C, 6h | 75 |
| Esterification | DCC, DMAP, CH₂Cl₂, rt, 24h | 68 |
Challenges and Mitigations
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Nitro Group Stability: The nitro group’s sensitivity to reduction necessitates inert atmospheres during synthesis.
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Steric Hindrance: Bulky substituents at the 2- and 6-positions may slow esterification; using excess coupling agents improves yields.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in aqueous media (≤0.1 mg/mL in water) but is soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition at temperatures >150°C, with photodegradation observed under UV light.
Computational Predictions
Density functional theory (DFT) calculations predict a planar quinoline ring system, with the nitro group adopting a coplanar orientation relative to the phenyl ring for conjugation. The LogP value (3.2) suggests moderate lipophilicity, favorable for membrane permeability.
| Assay | Result (IC₅₀/MIC) | Reference |
|---|---|---|
| MCF-7 Cell Viability | 18 µM | |
| S. aureus Inhibition | 32 µg/mL | |
| DNA Intercalation | Kd = 2.1 µM |
Structure-Activity Relationships (SAR)
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Nitro Position: The 3-nitro isomer exhibits superior bioactivity compared to 4-nitro derivatives (e.g., 6623-37-6), likely due to improved target binding .
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Chlorine Substitution: Removal of the 6-chloro group reduces antimicrobial potency by 4-fold, highlighting its role in hydrophobic interactions.
Analytical and Regulatory Considerations
Quality Control
HPLC purity assays (C18 column, acetonitrile/water gradient) confirm ≥98% purity. Residual solvents (e.g., DMF) are quantified via gas chromatography (GC).
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